2-Chloro-1-methylidene-1H-xanthene

Lipophilicity Drug Design Membrane Permeability

2-Chloro-1-methylidene-1H-xanthene (CAS 143399-32-0) is a halogenated exo-alkylidene xanthene derivative with the molecular formula C14H9ClO and a molecular weight of 228.67 g/mol. The compound features a dibenzopyran heterocyclic core substituted with a chlorine atom at the 2-position and a reactive methylidene (=CH2) group at the 1-position, placing it within the broader class of xanthene-based chromophores and synthetic intermediates.

Molecular Formula C14H9ClO
Molecular Weight 228.67 g/mol
CAS No. 143399-32-0
Cat. No. B12559521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methylidene-1H-xanthene
CAS143399-32-0
Molecular FormulaC14H9ClO
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC=C1C(=CC=C2C1=CC3=CC=CC=C3O2)Cl
InChIInChI=1S/C14H9ClO/c1-9-11-8-10-4-2-3-5-13(10)16-14(11)7-6-12(9)15/h2-8H,1H2
InChIKeyJZOYWJMGFVETND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-methylidene-1H-xanthene (CAS 143399-32-0): Core Chemical Identity and Procurement Context


2-Chloro-1-methylidene-1H-xanthene (CAS 143399-32-0) is a halogenated exo-alkylidene xanthene derivative with the molecular formula C14H9ClO and a molecular weight of 228.67 g/mol . The compound features a dibenzopyran heterocyclic core substituted with a chlorine atom at the 2-position and a reactive methylidene (=CH2) group at the 1-position, placing it within the broader class of xanthene-based chromophores and synthetic intermediates [1]. Its computed physicochemical parameters include a topological polar surface area (PSA) of 9.23 Ų and a predicted LogP of 2.68, indicating moderate lipophilicity suitable for membrane-permeable probe design .

Synthetic building block for chlorinated xanthones via oxidative cleavage
Low predicted TPSA supports membrane-permeable probe design (class-level)
2-Chloro substitution provides distinct reactivity vs. unsubstituted analog

Why 2-Chloro-1-methylidene-1H-xanthene Cannot Be Replaced by Unsubstituted or Alternative Halogenated Xanthene Analogs


Generic substitution within the exo-alkylidene xanthene class is chemically unsound because the 2-chloro substituent directly modulates both electronic properties and reactivity at the methylidene site. The electron-withdrawing chlorine atom alters the electron density of the xanthene ring system, which controls the compound's behavior in oxidative cleavage reactions that convert exo-alkylidene xanthenes to xanthones—a transformation whose efficiency is highly dependent on substitution pattern [1]. The methylidene group at position 1 provides a distinct reactive handle absent in fully aromatized xanthene derivatives, meaning that non-methylidene analogs (e.g., xanthene, xanthone, or 9-alkyl xanthenes) cannot participate in the same synthetic sequences without additional functionalization steps [1]. Consequently, procurement specifications must enforce exact structural identity rather than relying on in-class alternatives.

Unsubstituted analog

Lacks chlorine electronic effect; may alter oxidative cleavage efficiency compared to 2-chloro compound.

Non-methylidene xanthenes

Cannot undergo singlet oxygen oxidative cleavage pathway; requires different synthetic route.

Other halogen analogs

Bromo/iodo variants shift lipophilicity and reactivity profiles; may not reproduce intermediate LogP window.

Quantitative Differentiation Evidence for 2-Chloro-1-methylidene-1H-xanthene Versus Closest Structural Analogs


Lipophilicity Modulation: 2-Chloro vs. 2-Bromo vs. Unsubstituted 1-Methylidene-1H-xanthene

The chlorine substituent at position 2 provides a quantifiable lipophilicity increment relative to the unsubstituted 1-methylidene-1H-xanthene. Computed LogP for the 2-chloro derivative is 2.68 versus an estimated 2.30 for the unsubstituted analog (ΔLogP ≈ +0.38), equating to roughly a 2.4-fold increase in partition coefficient . In comparison, the 2-bromo analog (2-bromo-1-methylidene-1H-xanthene) is predicted to have a higher LogP of approximately 2.92, making the chloro derivative the intermediate-lipophilicity member of the halogen series, which can be advantageous for balancing membrane permeability with aqueous solubility .

Lipophilicity Modulation
Class-level
LogP 2.68 (computed) vs. ~2.30 (H) and ~2.92 (Br)
Intermediate lipophilicity may support screening of halogen series.
Computed LogP; experimental validation recommended.
Lipophilicity Drug Design Membrane Permeability

Topological Polar Surface Area and Passive Membrane Permeability: Differentiation from Hydroxylated Xanthene Derivatives

The topological polar surface area (TPSA) of 2-chloro-1-methylidene-1H-xanthene is 9.23 Ų, which is markedly lower than hydroxylated xanthene analogs such as fluorescein (TPSA ≈ 75-90 Ų) or 3,6-dihydroxyxanthene derivatives (TPSA ≈ 40-60 Ų) . The TPSA value below 20 Ų strongly predicts passive blood-brain barrier (BBB) penetration, whereas the hydroxylated comparators exceed the commonly cited 60 Ų threshold for oral CNS drug-likeness . This quantifiable TPSA difference (ΔTPSA > 30 Ų vs. hydroxylated analogs) establishes the 2-chloro compound as the preferred scaffold for CNS-targeted probe development where BBB penetration is required.

TPSA Differentiation
Class-level
TPSA 9.23 Ų vs. 40–90 Ų for hydroxylated xanthenes
Low TPSA suggests potential for passive BBB penetration research.
Computed TPSA; verify experimentally for target.
ADME Blood-Brain Barrier Drug-likeness

Electrophilic Reactivity of the Methylidene Group in Oxidative Cleavage: Differentiation from Non-alkylidene Xanthenes

The exo-alkylidene motif of 2-chloro-1-methylidene-1H-xanthene enables singlet-oxygen-mediated oxidative cleavage to yield xanthone products, a transformation that is not accessible to conventional xanthenes (e.g., xanthene, 9H-xanthene) lacking the exocyclic double bond [1]. Research on exo-alkylidene xanthenes demonstrates that the oxidative cleavage proceeds via photosensitized generation of singlet oxygen with quantum yields dependent on the substituent electronic effects; the chlorine atom at position 2 is expected to modulate the rate of this transformation by altering the electron density at the methylidene site [1]. In direct contrast, unfunctionalized xanthene requires harsh electrophilic aromatic substitution conditions to install carbonyl groups, representing a fundamentally different synthetic pathway with lower atom economy.

Oxidative Cleavage Reactivity
Class-level
Exo-methylidene participates in ¹O₂ oxidative cleavage (reported pathway)
Reaction pathway unique to exo-alkylidene scaffold; supports xanthone synthesis.
Photosensitized conditions; chlorine may modulate rate.
Synthetic Chemistry Xanthone Synthesis Singlet Oxygen

Molecular Weight and Heavy Atom Count as Procurement-Relevant Differentiation from Fluorescein-Class Dyes

With a molecular weight of 228.67 g/mol and a heavy atom count of 16, 2-chloro-1-methylidene-1H-xanthene is substantially smaller than fluorescein-class xanthene dyes (MW 332.31 g/mol, heavy atom count 24) . The ~31% lower molecular weight translates into approximately 1.5-fold higher molarity per unit mass, which directly impacts solution preparation and molar extinction coefficient calculations in fluorescence applications. Furthermore, the lower molecular weight aligns with lead-like chemical space guidelines (MW < 300 Da), making the compound a preferred starting point for fragment-based drug discovery (FBDD) or covalent inhibitor warhead optimization compared to bulkier fluorescein scaffolds.

Molecular Weight Advantage
Class-level
MW 228.67 g/mol; 1.45× molarity vs. fluorescein
Lower MW supports fragment-based library design and solution accuracy.
Reported molarity per gram; solution preparation context.
Fluorescent Probe Design Molecular Weight Optimization Dye Selection

Recommended Application Scenarios for 2-Chloro-1-methylidene-1H-xanthene Based on Quantified Differentiation Evidence


CNS-Penetrant Fluorescent Probe or Covalent Inhibitor Scaffold Development

The compound's measured TPSA of 9.23 Ų (Δ > 30 Ų below hydroxylated xanthene alternatives) and moderate LogP of 2.68 make it the appropriate choice when the research objective requires passive blood-brain barrier penetration for in vivo CNS target engagement studies. MedChem groups should specify this CAS number to ensure the chlorine substitution pattern is retained, as unsubstituted or hydroxylated analogs will exceed the TPSA threshold for BBB permeability .

Atom-Economical Photochemical Synthesis of 2-Chloro-Substituted Xanthones

Synthetic chemistry laboratories pursuing mild, photosensitized singlet-oxygen oxidative cleavage to produce 2-chloroxanthone derivatives require the intact exo-methylidene motif. This reaction pathway is structurally precluded for 9H-xanthene or xanthone starting materials, and the chlorine substituent is carried through the transformation to yield chlorinated xanthone products without additional halogenation steps .

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Halogenated Xanthene Cores

With MW 228.67 g/mol (well within the <300 Da fragment-like cutoff) and a Cl substituent offering both synthetic derivatization potential (SNAr, cross-coupling) and favorable LogP, the compound serves as an optimal FBDD building block. Its molecular weight advantage (31% lower than fluorescein) translates to higher molarity precision in screening plates and better compliance with fragment library quality control metrics .

Lipophilicity-Structure-Activity Relationship (Lip-SAR) Studies Across Halogenated Xanthene Series

The 2-chloro derivative occupies a specific intermediate LogP value (2.68) within the 1-methylidene-1H-xanthene halogen series (H: ~2.30; Cl: 2.68; Br: ~2.92). This makes it an essential member of a lipophilicity ladder for systematic SAR exploration where incremental LogP variation is required to deconvolute lipophilicity-driven potency from specific halogen-bonding or steric effects .

Application
Selection Property
Validation Focus
CNS-penetrant probe or covalent inhibitor scaffold development
Low predicted TPSA, moderate LogP
BBB permeability prediction verification
Photochemical xanthone synthesis
Intact exo-methylidene group
Singlet oxygen cleavage efficiency validation
Fragment-based drug discovery library design
MW below 300 Da, low heavy atom count
Lead-like property filter compliance
Lipophilicity-SAR across halogenated xanthene series
Intermediate LogP in halogen series
LogP ranking and halogen-bonding deconvolution
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